molecular formula C12H16O2 B3049015 Ethyl 4-propan-2-ylbenzoate CAS No. 19024-50-1

Ethyl 4-propan-2-ylbenzoate

Cat. No.: B3049015
CAS No.: 19024-50-1
M. Wt: 192.25 g/mol
InChI Key: MKVMNGIAVDCPOZ-UHFFFAOYSA-N
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Description

Ethyl 4-propan-2-ylbenzoate, also known as ethyl 4-isopropylbenzoate, is an organic compound with the molecular formula C12H16O2. It is commonly used in the fragrance and flavor industries due to its pleasant odor. This compound is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-propan-2-ylbenzoate can be synthesized through the esterification of 4-propan-2-ylbenzoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using reactive distillation techniques. This method allows for the efficient separation of the ester product from the reaction mixture, thereby increasing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-propan-2-ylbenzoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: 4-propan-2-ylbenzoic acid.

    Reduction: 4-propan-2-ylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 4-propan-2-ylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-propan-2-ylbenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The ester group may undergo hydrolysis to release the corresponding acid, which could then exert its effects through known biochemical pathways.

Comparison with Similar Compounds

    Ethyl benzoate: Similar structure but lacks the isopropyl group.

    Methyl 4-propan-2-ylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    4-propan-2-ylbenzoic acid: The acid form of the compound without the ethyl ester group.

Uniqueness: this compound is unique due to the presence of both the ethyl ester group and the isopropyl substituent on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable in specific applications, particularly in the fragrance and flavor industries.

Properties

IUPAC Name

ethyl 4-propan-2-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-14-12(13)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVMNGIAVDCPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281075
Record name ethyl 4-propan-2-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19024-50-1
Record name NSC20026
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-propan-2-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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